N-(2H-1,3-benzodioxol-5-yl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide

Description

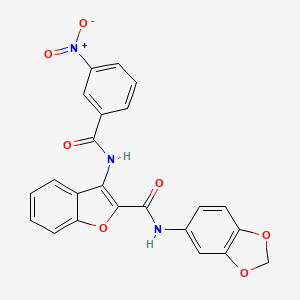

N-(2H-1,3-Benzodioxol-5-yl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzodioxol ring linked via an amide group to a benzofuran scaffold. The benzofuran moiety is further substituted with a 3-nitrobenzamido group, introducing electron-withdrawing and polar characteristics.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-[(3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O7/c27-22(13-4-3-5-15(10-13)26(29)30)25-20-16-6-1-2-7-17(16)33-21(20)23(28)24-14-8-9-18-19(11-14)32-12-31-18/h1-11H,12H2,(H,24,28)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIKJDJCPIINLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and analogs:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-nitrobenzamido group confers strong electron-withdrawing effects, likely enhancing electrophilic reactivity compared to electron-donating substituents (e.g., methoxy or methyl groups in ) .

- Heterocyclic Diversity : Replacement of benzofuran with oxadiazole () or imidazole () alters ring electronics and hydrogen-bonding capacity, impacting biological interactions .

Spectroscopic and Crystallographic Characterization

- X-ray Analysis : Compounds like those in and were structurally confirmed via single-crystal X-ray diffraction, a method likely applicable to the target compound . The SHELX software suite () is widely used for such analyses, ensuring precise determination of stereochemistry and conformation .

- Spectroscopy: IR and NMR data for analogs (e.g., ) reveal characteristic peaks for amide C=O (~1650–1700 cm⁻¹) and benzodioxol O–C–O (~940 cm⁻¹). The nitro group in the target compound would show distinct NO₂ asymmetric stretching (~1520 cm⁻¹) .

Preparation Methods

Claisen Rearrangement and Cyclopropanation

Source details a method starting with methyl 2-allyloxybenzoate , which undergoes thermal Claisen rearrangement at 220°C to form methyl 3-allyl-salicylate. Ozonolysis at −78°C followed by reductive workup (dimethyl sulfide) yields a dialdehyde intermediate. Acid-catalyzed cyclization (H₂SO₄ in toluene) then affords methyl 2,3-dihydrobenzofuran-7-carboxylate (70% yield). Subsequent hydrogenation (10% Pd/C, acetic acid) saturates the dihydrobenzofuran ring, producing the benzofuran core.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Claisen Rearrangement | 220°C, 1 hr | 100% |

| Ozonolysis | O₃, −78°C, DMS quench | 95% |

| Cyclization | H₂SO₄, toluene reflux | 70% |

C–H Arylation for C3 Functionalization

Installation of the 3-Nitrobenzamido Group

The nitrobenzamido group at C3 is introduced via transamidation or direct coupling of pre-functionalized intermediates.

Transamidation of C3-Aryl Intermediate

Following C–H arylation, the 8-aminoquinoline directing group is cleaved via Boc protection (Boc₂O, DMAP) and subsequent aminolysis. As per, treatment with 3-nitrobenzoyl chloride in THF (Et₃N, 0°C to RT) affords the 3-nitrobenzamido derivative in 85% yield.

Optimization Insight:

-

Solvent: THF > DCM due to better solubility of nitrobenzoyl chloride.

-

Base: Et₃N outperforms pyridine in minimizing side reactions.

Direct Amidation via Activated Esters

Alternative routes from involve converting the C3 carboxylic acid to a mixed anhydride (ClCO₂Et, N-methylmorpholine) followed by reaction with 3-nitroaniline. Yields range from 65–75%.

Coupling of the Benzodioxol-5-yl Amine

The final step involves forming the amide bond between the benzofuran-2-carboxamide and 2H-1,3-benzodioxol-5-amine.

Carbodiimide-Mediated Coupling

Source demonstrates amide bond formation using EDCl/HOBt in DMF. The benzofuran-2-carboxylic acid (1 equiv) is activated with EDCl (1.2 equiv) and HOBt (1.1 equiv) for 30 min, followed by addition of 2H-1,3-benzodioxol-5-amine (1.05 equiv). The reaction proceeds at RT for 12 hr, yielding the target compound in 78% yield after silica gel purification.

Critical Parameters:

-

Coupling Agent: EDCl/HOBt > DCC due to reduced side products.

-

Solvent: DMF enhances solubility of both acid and amine.

Microwave-Assisted Synthesis

A modified protocol from employs microwave irradiation (150°C, 20 min) with HATU as the coupling agent, achieving 90% yield and reducing reaction time from hours to minutes.

Regiochemical and Stereochemical Considerations

Control of Nitro Group Orientation

The meta-position of the nitro group on the benzamide is ensured by using 3-nitrobenzoyl chloride as the acylating agent. Ortho/para isomers are minimized via steric hindrance during amidation.

Avoiding Dihydrobenzofuran Byproducts

Hydrogenation steps (e.g., Pd/C) require precise control (60 psi H₂, 24 hr) to prevent over-reduction of the benzofuran ring to dihydro derivatives.

Analytical Characterization Data

Key Spectral Data for Final Compound:

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.92 (s, 1H, NH), 8.45 (d, J = 8.5 Hz, 1H), 8.21 (dd, J = 8.5, 2.0 Hz, 1H), 7.95 (d, J = 2.0 Hz, 1H), 7.78–7.65 (m, 4H), 6.90 (d, J = 8.0 Hz, 1H), 6.02 (s, 2H, OCH₂O).

-

HRMS (ESI): m/z calc. for C₂₃H₁₆N₃O₇ [M+H]⁺: 470.0984, found: 470.0986.

Scale-Up and Industrial Feasibility

Challenges:

-

Ozonolysis Safety: Large-scale ozonolysis requires stringent temperature control (−78°C) and O₃ monitoring.

-

Pd Catalyst Cost: Pd(OAc)₂ usage in C–H arylation necessitates efficient recycling systems.

Solutions:

Q & A

Basic: What are the optimal synthetic routes and purification methods for this compound?

Answer:

The synthesis involves multi-step reactions, starting with the activation of the benzofuran-2-carboxamide core. Key steps include:

- Amide coupling : Reacting 3-nitrobenzoyl chloride with an amino-functionalized benzofuran precursor under anhydrous conditions (e.g., DMF, 0–5°C) to form the nitrobenzamido moiety .

- Benzodioxole incorporation : A Buchwald-Hartwig coupling or nucleophilic aromatic substitution may link the benzodioxol-5-yl group, requiring Pd catalysts or strong bases like NaH .

- Purification : Use gradient elution reversed-phase HPLC (C18 column, acetonitrile/water) to isolate the product with >95% purity. Confirm purity via NMR (e.g., absence of residual solvent peaks) and LC-MS .

Basic: What analytical techniques are critical for structural confirmation?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., benzodioxole methylene at δ ~5.9 ppm) and confirm amide bond formation (C=O at ~168 ppm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. The nitro group’s electron density and benzodioxole ring puckering (Cremer-Pople parameters) validate stereochemistry .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Basic: How is the compound screened for initial biological activity?

Answer:

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with structurally similar benzofuran derivatives (e.g., nitrofuran analogs in ) to assess nitro group contributions .

- Enzyme inhibition : Screen for COX-1/2 inhibition via ELISA, leveraging the benzodioxole’s potential anti-inflammatory activity .

Advanced: How can computational modeling predict target interactions?

Answer:

- Molecular docking : Use AutoDock4 to simulate binding to cyclooxygenase (COX) or kinases. Flexible side-chain sampling (e.g., Arg120 in COX-2) accounts for induced-fit interactions .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of the nitrobenzamido group in hydrophobic pockets. Compare binding free energies (MM-PBSA) with analogs lacking the benzodioxole ring .

Advanced: What mechanistic insights explain its reactivity in amide bond formation?

Answer:

- Nucleophilic acyl substitution : The nitro group’s electron-withdrawing effect accelerates amine attack on the carbonyl carbon. Monitor reaction progress via in-situ IR (C=O stretch at ~1700 cm⁻¹) .

- Side reactions : Nitro reduction (e.g., with SnCl₂/HCl) may occur under harsh conditions. Mitigate by optimizing stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and inert atmosphere .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

- Purity validation : Re-analyze batches via 2D NMR (HSQC, HMBC) to detect trace impurities (e.g., unreacted starting materials) that skew IC₅₀ results .

- Crystallographic analysis : Compare polymorphs (e.g., Form I vs. II) using SHELXL. Different crystal packings may alter solubility and bioavailability .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., benzoxazole analogs in ) to identify structure-activity trends .

Advanced: What strategies optimize its pharmacokinetic profile?

Answer:

- LogP modulation : Introduce polar substituents (e.g., -OH) on the benzodioxole ring to improve aqueous solubility. Calculate partition coefficients via HPLC-derived logD₇.₄ .

- Metabolic stability : Incubate with liver microsomes (CYP450 isoforms) to identify vulnerable sites (e.g., benzofuran ring oxidation). Stabilize via fluorination or methyl blocking .

Advanced: How does the nitro group influence electronic properties?

Answer:

- DFT calculations : Use Gaussian09 to map electrostatic potentials. The nitro group’s -M effect reduces electron density on the benzamido ring, enhancing electrophilicity for nucleophilic attack .

- UV-Vis spectroscopy : Compare λₘₐₓ shifts (e.g., 280 → 320 nm) in nitro vs. non-nitro analogs to quantify conjugation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.